molecular formula C12H17ClFN B6218355 1-(4-fluorophenyl)-3,3-dimethylcyclobutan-1-amine hydrochloride CAS No. 2751621-25-5

1-(4-fluorophenyl)-3,3-dimethylcyclobutan-1-amine hydrochloride

Cat. No.: B6218355
CAS No.: 2751621-25-5
M. Wt: 229.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a fluorophenyl group attached to a cyclobutane ring, which is further substituted with an amine group and a hydrochloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3,3-dimethylcyclobutan-1-amine hydrochloride typically involves multiple steps, starting with the formation of the cyclobutane ring. One common approach is the cyclization of a suitable precursor, such as a dihalogenated compound, under controlled conditions. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a corresponding amine oxide.

  • Reduction: The compound can be reduced to remove the hydrochloride moiety, yielding the free amine.

  • Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction reactions often employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions typically require strong electrophiles and Lewis acids.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Production of free amines.

  • Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

  • Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-3,3-dimethylcyclobutan-1-amine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors, while the cyclobutane ring provides structural rigidity. The amine group can form hydrogen bonds with biological targets, influencing the compound's activity.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine

  • 1-(4-Fluorophenyl)ethanone

  • 1-(4-Fluorophenyl)propanone

Uniqueness: 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to other fluorophenyl derivatives. This structural feature can influence its reactivity and biological activity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

2751621-25-5

Molecular Formula

C12H17ClFN

Molecular Weight

229.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.